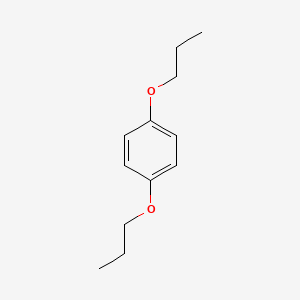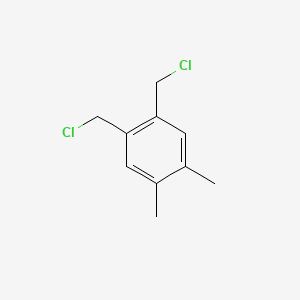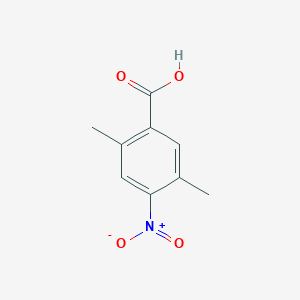
Leu-beta-Ala
Overview
Description
Leucyl-beta-alanine, commonly referred to as Leu-beta-Ala, is a dipeptide composed of the amino acids leucine and beta-alanine Leucine is an essential branched-chain amino acid, while beta-alanine is a non-essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leucyl-beta-alanine typically involves the formation of a peptide bond between leucine and beta-alanine. This can be achieved through standard peptide synthesis techniques, such as:
Solution-phase synthesis: This method involves the use of protecting groups to prevent unwanted side reactions. The carboxyl group of leucine is activated using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by coupling with the amino group of beta-alanine.
Solid-phase peptide synthesis: This method involves anchoring the C-terminal amino acid (leucine) to a solid resin, followed by sequential addition of protected amino acids (beta-alanine) and deprotection steps. This method is advantageous for synthesizing longer peptides and allows for easy purification.
Industrial Production Methods
Industrial production of Leucyl-beta-alanine may involve large-scale solid-phase peptide synthesis using automated peptide synthesizers. This method ensures high purity and yield, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Leucyl-beta-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, resulting in the release of leucine and beta-alanine.
Oxidation and Reduction: The amino acid residues in Leucyl-beta-alanine can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The amino and carboxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: Leucine and beta-alanine.
Oxidation and Reduction: Various oxidized or reduced derivatives of the amino acid residues.
Scientific Research Applications
Leucyl-beta-alanine has several scientific research applications, including:
Biochemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Pharmacology: It is investigated for its potential therapeutic effects, such as enhancing muscle endurance and reducing fatigue.
Nutrition: It is explored as a dietary supplement to improve athletic performance and muscle recovery.
Industry: It is used in the synthesis of more complex peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of Leucyl-beta-alanine involves its interaction with specific molecular targets and pathways. In the context of muscle endurance, beta-alanine is known to increase the levels of carnosine in muscles, which helps buffer acid and reduce fatigue. Leucine, on the other hand, activates the mechanistic target of rapamycin (mTOR) pathway, promoting protein synthesis and muscle growth.
Comparison with Similar Compounds
Similar Compounds
Leucyl-alanine: A dipeptide composed of leucine and alanine.
Leucyl-glycine: A dipeptide composed of leucine and glycine.
Leucyl-valine: A dipeptide composed of leucine and valine.
Uniqueness
Leucyl-beta-alanine is unique due to the presence of beta-alanine, which is a precursor to carnosine. This gives it distinct properties related to muscle endurance and fatigue reduction, setting it apart from other leucine-containing dipeptides.
Properties
IUPAC Name |
3-[(2-amino-4-methylpentanoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(2)5-7(10)9(14)11-4-3-8(12)13/h6-7H,3-5,10H2,1-2H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXOQFNBROAEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30806-09-8 | |
| Record name | NSC343020 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-](/img/structure/B1597270.png)
![1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene](/img/structure/B1597273.png)








